Serotonin Transporter (SERT) Inhibition: Nanomolar Potency Differential vs. Dopamine Transporter
4-Chloro-1H-1,3-benzodiazol-2-ol exhibits a pronounced selectivity profile favoring serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition. In functional uptake assays using human SERT expressed in HEK293 cells, the compound inhibited [³H]serotonin uptake with an IC₅₀ of 100.0 nM [1]. In contrast, inhibition of [³H]dopamine uptake at human DAT expressed in the same HEK293 cellular background yielded a significantly higher IC₅₀ of 658.0 nM [1]. This represents a 6.6-fold greater potency for SERT relative to DAT under identical assay conditions. For procurement purposes, this quantitative differentiation establishes the compound as a preferential tool for SERT-focused investigations where DAT off-target activity must be minimized.
| Evidence Dimension | Transporter inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | SERT IC₅₀ = 100.0 nM; DAT IC₅₀ = 658.0 nM |
| Comparator Or Baseline | Human SERT vs. Human DAT in HEK293 cells |
| Quantified Difference | 6.6-fold greater potency at SERT vs. DAT |
| Conditions | Inhibition of [³H]serotonin uptake at human SERT; inhibition of [³H]dopamine uptake at human DAT; both expressed in HEK293 cells |
Why This Matters
This selectivity data enables precise selection of 4-chloro-1H-1,3-benzodiazol-2-ol over non-selective benzimidazolone analogs for SERT-targeted research programs.
- [1] EcoDrugPlus Database. (n.d.). Compound ID: 2126094 - Bioactivity Data for 4-Chloro-1H-1,3-benzodiazol-2-ol: Inhibition of [³H]serotonin uptake at human SERT (100.0 nM) and [³H]dopamine uptake at human DAT (658.0 nM). University of Helsinki. View Source
